

Application Notes and Protocols for the GC-MS Analysis of Dimethindene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethindene is a first-generation antihistamine and a selective H1-receptor antagonist commonly used in the symptomatic treatment of allergic reactions such as urticaria, rhinitis, and pruritus. As a crucial component in both pharmaceutical formulations and clinical research, the accurate and sensitive quantification of Dimethindene in various matrices is essential for quality control, pharmacokinetic studies, and toxicological assessments. Gas chromatographymass spectrometry (GC-MS) offers a robust and reliable analytical technique for the determination of Dimethindene, providing high selectivity and sensitivity. This document provides a detailed application note and protocol for the analysis of Dimethindene using GC-MS.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of Dimethindene, based on a validated method for the simultaneous determination of multiple antihistamines in biological matrices.[1][2][3]

Table 1: Method Performance Characteristics



Parameter	Value	Reference
Linearity Range	5.00 - 1000.0 ng/mL	[3]
Correlation Coefficient (R²)	≥ 0.990	[3]
Limit of Detection (LOD)	1.50 ng/mL	[3]
Limit of Quantification (LOQ)	5.00 ng/mL	[3]
Accuracy (Er)	-7.6% to 7.0%	[2]
Precision (RSD)	< 12%	[2]
Recovery	> 80%	[1]

Table 2: Mass Spectrometric Data for Dimethindene (Electron Ionization - EI)

While a complete, high-resolution mass spectrum with relative abundances is not publicly available in the search results, the following represents the molecular ion and expected key fragments based on the structure of Dimethindene and general fragmentation patterns of similar compounds. The molecular weight of Dimethindene is 292.42 g/mol .

m/z	lon Identity	Notes
292	[M]+•	Molecular Ion
234	[M - C4H8N]+	Loss of the dimethylaminoethyl side chain
72	[C4H10N]+	Dimethylaminoethyl fragment
58	[C3H8N]+	Common fragment from tertiary amines

Note: The selection of ions for Selected Ion Monitoring (SIM) should be confirmed by acquiring a full scan mass spectrum of a Dimethindene standard under the specific instrument conditions.

Experimental Protocols



This section details the methodologies for the sample preparation and GC-MS analysis of Dimethindene from a biological matrix (e.g., whole blood or plasma).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the analysis of antihistamines in whole blood.[1][3]

Materials:

- Whole blood or plasma sample
- Internal Standard (IS) solution (e.g., Diazepam-d5)
- Protein precipitation solution (e.g., Acetonitrile)
- Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut LRC Certify II)
- Methanol
- Dichloromethane
- Isopropanol
- · Ammonium hydroxide
- n-Heptane
- Ethyl Acetate
- Derivatization reagent (e.g., Acetic anhydride:n-propanol, 1:1 v/v)

Procedure:

Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard.
 Precipitate proteins by adding 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.



- SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 1 mL of 0.1 M phosphate buffer (pH 6.0).
- Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 2 mL of deionized water, followed by 1 mL of a 1 M acetic
 acid/methanol mixture (9:1 v/v), and finally 2 mL of methanol. Dry the cartridge under
 vacuum for 5 minutes.
- Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Derivatization: Reconstitute the dried residue with 50 μL of the derivatization reagent (acetic anhydride:n-propanol). Heat at 60°C for 30 minutes.
- Final Evaporation and Reconstitution: Evaporate the derivatization reagent to dryness and reconstitute the final residue in 50 μL of ethyl acetate for GC-MS injection.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of Dimethindene.

Table 3: GC-MS Parameters

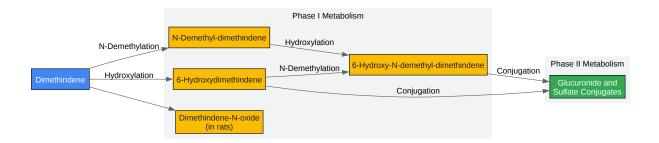


Parameter	Setting
Gas Chromatograph	
GC System	Agilent 7890A GC or equivalent
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent
Injection Volume	1 μL
Injector Temperature	280°C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Temperature Program	Initial temperature 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
Mass Spectrometer	
MS System	Agilent 5975C MSD or equivalent
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for Dimethindene	m/z 292, 234, 72 (to be confirmed)

Visualizations Metabolic Pathway of Dimethindene



Dimethindene undergoes biotransformation in the body, primarily through hydroxylation and N-demethylation, followed by conjugation.



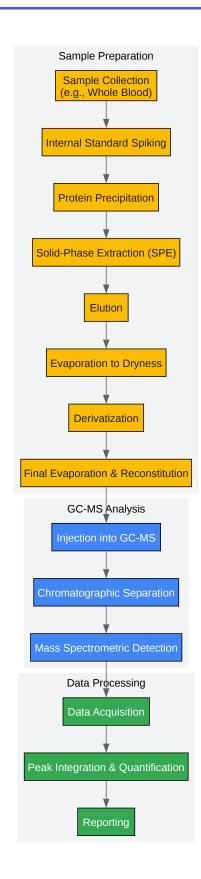
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Caption: Metabolic pathway of Dimethindene.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of Dimethindene from a biological sample.





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Caption: Experimental workflow for Dimethindene analysis.



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